MK-7246, chemically known as {(7R)-7-[amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid, is a synthetic compound that has gained significant attention in scientific research for its role as a potent and selective antagonist of two receptors: CRTH2 (Chemoattractant Receptor-Homologous Molecule expressed on T-Helper Type 2 Cells) and GPR44. []
CRTH2: This receptor plays a role in inflammatory responses, making MK-7246 a potential therapeutic target for conditions like asthma, allergic rhinitis, and atopic dermatitis. []
GPR44: Highly expressed on pancreatic beta cells, GPR44 is investigated as a biomarker for beta-cell mass, a crucial factor in diabetes research. []
Understanding disease mechanisms: By blocking CRTH2 and GPR44, MK-7246 helps researchers understand the role of these receptors in inflammation and diabetes. []
Developing imaging techniques: Radiolabeled versions of MK-7246, such as [11C]MK-7246 and [18F]MK-7246, are being investigated as Positron Emission Tomography (PET) tracers for visualizing beta-cell mass in vivo. [, ]
Drug discovery: The successful development and characterization of MK-7246 as a selective antagonist provide a template for designing novel drugs targeting CRTH2 and GPR44. [, ]
Future Directions
Clinical translation of PET imaging: Further research is needed to translate the promising preclinical results of [11C]MK-7246 and [18F]MK-7246 into clinical applications for imaging beta-cell mass in humans with diabetes. []
Development of novel CRTH2 antagonists: MK-7246's success as a selective CRTH2 antagonist can guide the development of next-generation compounds with improved potency, pharmacokinetic profiles, and safety for treating inflammatory diseases. []
Personalized medicine approaches: Investigating the impact of genetic variations in drug-metabolizing enzymes like UGT2B17 on MK-7246 pharmacokinetics could pave the way for personalized dosing strategies. []
Related Compounds
[11C]MK-7246
Compound Description: [11C]MK-7246 is a radiolabeled version of MK-7246, utilizing carbon-11 as the positron emitter. This modification enables its use as a positron emission tomography (PET) tracer for imaging beta-cell mass. Studies in pigs demonstrated its ability to specifically bind to pancreatic tissue, with minimal spillover from adjacent tissues. [, , , ]
Relevance: [11C]MK-7246 shares the same core structure with MK-7246 and retains its high affinity for the GPR44 receptor. This makes it a valuable tool for studying GPR44 expression and potentially for non-invasive assessment of beta-cell mass in vivo. [, , , ]
[18F]MK-7246
Compound Description: [18F]MK-7246 is another radiolabeled form of MK-7246, incorporating fluorine-18 for PET imaging. Preclinical evaluation in cell lines, mice, rats, and human pancreatic cells showed its strong affinity and selectivity for GPR44. [, , ]
Relevance: [18F]MK-7246, like MK-7246, exhibits high affinity for GPR44 and demonstrates favorable pharmacokinetic properties, making it a promising candidate for imaging beta-cell mass via PET. The use of fluorine-18 as a positron emitter offers advantages in terms of half-life and image resolution compared to carbon-11. [, , ]
AZ12204657
Compound Description: AZ12204657 is a GPR44 radioligand labeled with carbon-11 ([11C]AZ12204657), previously evaluated for its potential to visualize beta-cell mass using PET. []
Relevance: Although structurally distinct from MK-7246, AZ12204657 shares the target, GPR44, highlighting the receptor's significance as a biomarker for beta-cell mass. The similar pancreatic binding characteristics of [11C]AZ12204657 and [11C]MK-7246 further validate GPR44 as a target for imaging agents. []
Codeine
Compound Description: Codeine is an analgesic and cough suppressant metabolized by UGT2B7. It serves as a reference compound in studies investigating the impact of UGT2B7 ontogeny on drug metabolism, particularly in neonates. []
Morphine
Compound Description: Morphine, an active metabolite of codeine, is also investigated in the context of UGT2B7 ontogeny and its influence on drug metabolism in neonates. []
PF-04449913
Compound Description: PF-04449913 is a pharmaceutical compound, and its synthesis using biocatalysis is highlighted as an example of the advantages of this approach. []
Relevance: While structurally unrelated to MK-7246, PF-04449913 is relevant in the context of emphasizing the use of biocatalysis in pharmaceutical synthesis. MK-7246's synthesis also benefits from biocatalytic steps, demonstrating the broader applicability of this approach for producing complex drug molecules. []
Sitagliptin
Compound Description: Sitagliptin is an anti-diabetic drug whose synthesis incorporates biocatalysis, illustrating the application of this methodology in pharmaceutical manufacturing. []
Relevance: Although structurally different from MK-7246, sitagliptin highlights the importance of biocatalysis in drug synthesis. MK-7246's production also utilizes biocatalytic steps, demonstrating the shared reliance on this method for efficient and cost-effective drug manufacturing. []
Suvorexant
Compound Description: Suvorexant is a medication used to treat insomnia, and its synthesis serves as an example of the successful implementation of biocatalysis in drug development. []
Relevance: Despite not being structurally similar to MK-7246, suvorexant exemplifies the use of biocatalysis in pharmaceutical synthesis. MK-7246's manufacturing process also benefits from biocatalysis, underscoring the broader applicability of this technology in producing complex drug molecules. []
Vernakalant
Compound Description: Vernakalant is a drug used to treat atrial fibrillation, and its synthesis incorporates biocatalytic steps, showcasing the practicality of this approach in pharmaceutical manufacturing. []
Relevance: While structurally distinct from MK-7246, vernakalant's synthesis, which includes biocatalytic steps, further illustrates the shared reliance on this method for manufacturing pharmaceuticals. This emphasizes the broader applicability of biocatalysis in producing complex drug molecules like MK-7246. []
GSK-2879552
Compound Description: GSK-2879552 is a pharmaceutical compound whose synthesis highlights the application of biocatalysis as an effective method for drug development and manufacturing. []
Relevance: Despite not being structurally related to MK-7246, GSK-2879552's synthesis, which utilizes biocatalysis, further underscores the shared reliance on this approach for producing pharmaceuticals. This emphasizes the broader applicability of biocatalysis in the development and manufacturing of complex drug molecules like MK-7246. []
Boceprevir
Compound Description: Boceprevir is a medication used to treat hepatitis C, and its synthesis serves as an example of the successful implementation of biocatalysis in drug development and production. []
Relevance: Although structurally different from MK-7246, boceprevir's synthesis, incorporating biocatalysis, underscores the shared reliance on this method for manufacturing pharmaceuticals. This highlights the broader applicability of biocatalysis in producing complex drug molecules like MK-7246. []
(−)-Strictosidine
Compound Description: (−)-Strictosidine is a natural product, and its synthesis serves as an example of the successful implementation of biocatalysis in producing complex molecules. []
Relevance: Although structurally different from MK-7246, (−)-strictosidine's synthesis, incorporating biocatalysis, underscores the shared reliance on this method for producing complex molecules. This highlights the broader applicability of biocatalysis in the development and manufacturing of complex molecules like MK-7246. []
Source and Classification
MK-7246 is classified as a synthetic small molecule. It belongs to the category of CRTH2 antagonists, which are being explored for their therapeutic potential in treating various inflammatory and autoimmune disorders. The compound has been the subject of multiple studies aimed at understanding its pharmacological properties and potential applications in clinical settings.
Synthesis Analysis
Methods and Technical Details
The synthesis of MK-7246 involves several steps that include the preparation of key intermediates. One notable method is the aziridine ring-opening strategy, which has been employed to construct the core structure of MK-7246. The precursor N-desmethyl-O-methyl MK-7246 is synthesized through a sequence of reactions that culminate in methylation with [11C]methyl iodide, followed by hydrolysis to yield the final product.
The synthesis process typically includes:
Formation of intermediates: Utilizing various reagents to build the molecular framework.
Methylation: Introducing carbon-11 labeling for imaging studies.
Purification: Ensuring high purity levels for biological evaluations.
These methods have been refined over time to enhance yield and reduce by-products, making the synthesis more efficient for large-scale production.
Molecular Structure Analysis
Structure and Data
The molecular structure of MK-7246 can be depicted as follows:
MK 7246 C18H21FN2O3S
Key characteristics include:
Molecular Weight: Approximately 358.44 g/mol
Functional Groups: Contains a sulfonamide group, a tetrahydropyrido ring, and an acetic acid moiety.
The three-dimensional conformation of MK-7246 plays a crucial role in its binding affinity to the CRTH2 receptor, influencing its pharmacological activity.
Chemical Reactions Analysis
Reactions and Technical Details
MK-7246 undergoes various chemical reactions that are critical for its function as an antagonist. These include:
Binding interactions: The compound exhibits reversible binding to CRTH2 with a dissociation constant (Kd) ranging from 2.3 to 18.6 nM depending on experimental conditions.
Inhibition assays: MK-7246 has been tested for its ability to inhibit receptor-mediated responses in cellular models, showcasing its potential efficacy in modulating immune responses.
The compound's reactivity profile is essential for understanding its therapeutic mechanisms and optimizing its use in clinical applications.
Mechanism of Action
Process and Data
MK-7246 functions primarily by antagonizing the CRTH2 receptor, which is implicated in Th2 cell activation and subsequent inflammatory processes. By blocking this receptor, MK-7246 inhibits the signaling pathways that lead to cytokine release and eosinophil activation, thereby reducing inflammation associated with allergic responses.
Data from pharmacological studies indicate that MK-7246 effectively decreases Th2 cytokine production when administered in vivo, demonstrating its potential utility in treating conditions like asthma and allergic rhinitis.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
MK-7246 possesses several notable physical and chemical properties:
Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Melting Point: Specific melting point data are not widely published but can be determined through laboratory analysis.
Understanding these properties is crucial for developing formulations that maximize bioavailability and therapeutic effectiveness.
Applications
Scientific Uses
MK-7246 has several promising applications in scientific research:
Imaging Studies: Radiolabeled versions of MK-7246 are being developed for positron emission tomography (PET) imaging to quantify pancreatic beta-cell mass, which is particularly relevant for diabetes research.
Therapeutic Development: As a CRTH2 antagonist, MK-7246 is being investigated for its potential use in treating asthma and other allergic conditions by mitigating inflammatory responses.
Preclinical Evaluations: Ongoing studies are assessing the efficacy and safety profiles of MK-7246 across various disease models, paving the way for future clinical trials.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is the terminal enzyme in the biosynthesis of PGE2.1,2,3 MF63 is a potent, selective, and orally active inhibitor of human mPGES-1 (IC50 = 1.3 nM). It displays greater than 1,000-fold selectivity over other prostanoid synthases. MF63 also potently inhibits guinea pig mPGES-1 (IC50 = 0.9 nM) but not mouse or rat mPGES-1.5 In guinea pigs or in mice expressing human mPGES-1, MF63 prevents LPS-induced pyresis, hyperalgesia, and iodoacetate-induced osteoarthritic pain. It does not produce the gastrointestinal toxicity that is caused by non-selective COX inhibitors, although it markedly suppresses PGE2 synthesis in the stomach. MF 63 is a microsomal prostaglandin E2 synthase-1 (mPGES-1) the final enzyme in the synthesis of PGE2. Prevents LPS-induced hyperglasia. Anti-inflammatory, analgesic, anti-cancer agent. MF-63 is a novel and selective mPGES-1 inhibitor. MF63 potently inhibited the human mPGES-1 enzyme (IC = 1.3 nM), with a high degree (>1000-fold) of selectivity over other prostanoid synthases. In rodent species, MF63 strongly inhibited guinea pig mPGES-1 (IC = 0.9 nM) but not the mouse or rat enzyme. MF63 did not cause NSAID-like gastrointestinal toxic effects, such as mucosal erosions or leakage in the KI mice or nonhuman primates, although it markedly inhibited PGE synthesis in the KI mouse stomach.
Reaction of 3-fluorotoluene with excesses of methanol has been investigated on the large-pore catalysts and on the medium-pore HZSM-5. 3-fluorotoluene appears as a colorless liquid with an aromatic odor. Boiling point 239°C. Flash point 63°F. Density 0.991 g / cm3 --- may float or sink in water. (USCG, 1999)
MG149 is a histone acetyltransferase (HAT) inhibitor with IC50 values of 74 and 47 μM, for human recombinant Tip60 and males absent on the first (MOF) HATs, respectively. MG149 targets the acetyl-CoA binding site and inhibits acetyltransferase activity in the nuclear extract from murine hippocampus, amygdala, and prefrontal cortex. MG149 also inhibits the p53 and NF-κB pathways. MG149 is a potent and selective inhibitor of the MYST family (Tip60 and MOZ) of histone acetyltransferase (HAT). MG149 is a novel anacardic acid analog. In addition, it effectively inhibits acetyltransferase activity of HeLa cells nuclear extracts.
N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamic acid (phenylmethyl) ester is a peptide.
Selective α7 nACh receptor antagonist (Ki values are 0.1 and 84 μM for preventing α-Bungarotoxin binding to α7 and α4β2 subtypes respectively). Decreases Egr-1 levels. Shows antiangiogenic effects. MG624 is an antagonist of neuronal nicotinic acetylcholine receptors. It selectively decreases vagus nerve stimulation-induced contractions of isolated guinea pig vagus nerve-stomach preparations.